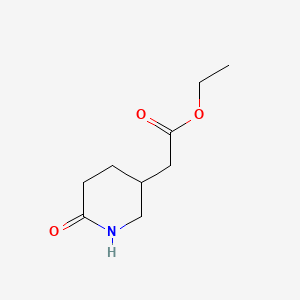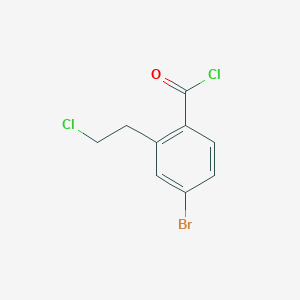
4-Bromo-2-(2-chloroethyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2-chloroethyl)benzoyl chloride is an organic compound with the molecular formula C9H7BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a 2-chloroethyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-chloroethyl)benzoyl chloride typically involves the chlorination of 4-bromo-2-ethylbenzoyl chloride. The reaction conditions often include the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(2-chloroethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed
Major Products Formed
Substitution: Products include various substituted benzoyl chlorides.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols
Aplicaciones Científicas De Investigación
4-Bromo-2-(2-chloroethyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(2-chloroethyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include interactions with enzymes and proteins, which can lead to the formation of covalent bonds and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-chlorobenzoic acid
- 4-Bromo-2-chloroacetophenone
- 4-Bromo-2-chlorobenzyl chloride
Uniqueness
4-Bromo-2-(2-chloroethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .
Propiedades
Fórmula molecular |
C9H7BrCl2O |
|---|---|
Peso molecular |
281.96 g/mol |
Nombre IUPAC |
4-bromo-2-(2-chloroethyl)benzoyl chloride |
InChI |
InChI=1S/C9H7BrCl2O/c10-7-1-2-8(9(12)13)6(5-7)3-4-11/h1-2,5H,3-4H2 |
Clave InChI |
RENZIMXJMNOMFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)CCCl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13659581.png)



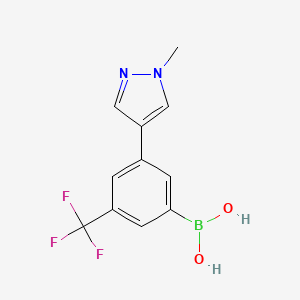

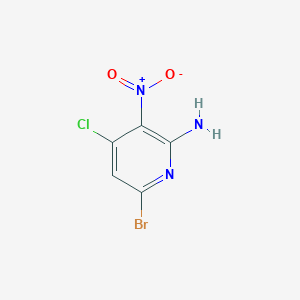
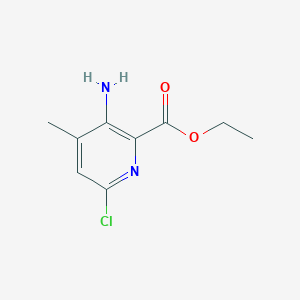
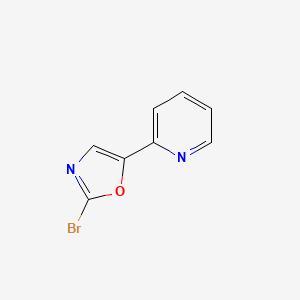
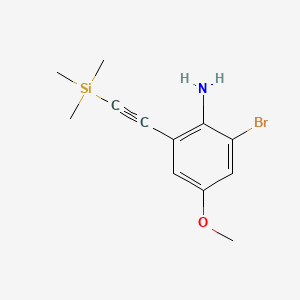
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
